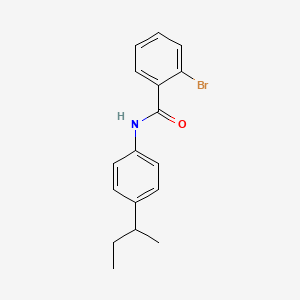
2-bromo-N-(4-sec-butylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-sec-butylphenyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a derivative of N-phenylbenzamide and is used primarily as a research tool for studying the role of nuclear factor kappa B (NF-κB) in various biological processes.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(4-sec-butylphenyl)benzamide involves the inhibition of NF-κB signaling pathway. This compound targets the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. By inhibiting the IKK complex, 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 prevents the degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB-dependent gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(4-sec-butylphenyl)benzamide have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing cell proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 has been shown to modulate the immune response by regulating the differentiation and function of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-bromo-N-(4-sec-butylphenyl)benzamide in lab experiments is its specificity and potency in inhibiting the NF-κB signaling pathway. This compound has been shown to be highly selective for the IKK complex and does not affect other signaling pathways. Moreover, 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 has been shown to be effective at low concentrations, which reduces the risk of off-target effects and toxicity.
However, there are also some limitations associated with the use of 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound can undergo rapid metabolism and degradation in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions that can be explored in the context of 2-bromo-N-(4-sec-butylphenyl)benzamide research. One potential direction is to investigate the role of this compound in modulating the gut microbiome and its potential therapeutic applications in gut-related diseases. Another direction is to evaluate the efficacy of 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to develop more effective formulations for its delivery.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(4-sec-butylphenyl)benzamide involves the reaction of 4-sec-butylphenylamine with 2-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of the target compound in high yield and purity. The synthesis has been optimized to ensure reproducibility and scalability.
Applications De Recherche Scientifique
2-bromo-N-(4-sec-butylphenyl)benzamide has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-bromo-N-(4-butan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVWRNRBDLNDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(butan-2-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

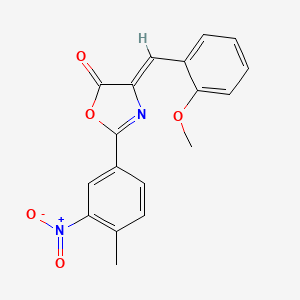
![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
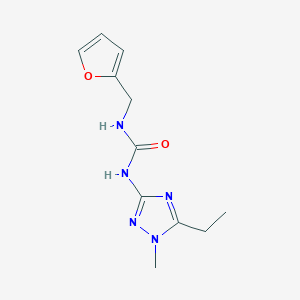
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
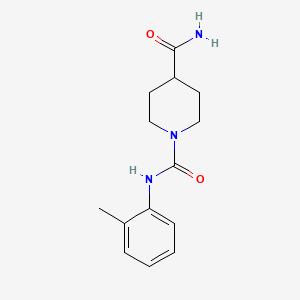
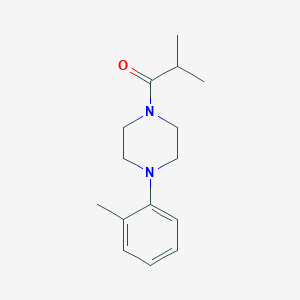
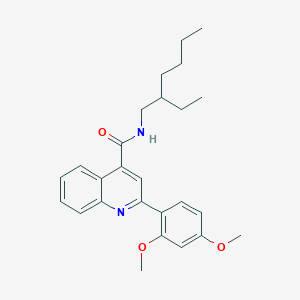
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
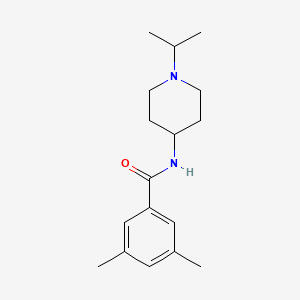
![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
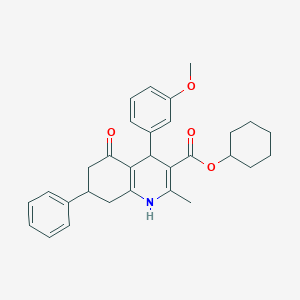
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)